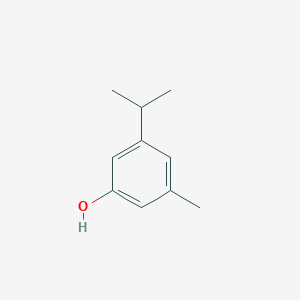

5-Isopropyl-3-methylphenol

描述

Classification within Phenolic Monoterpenoids and Natural Products

5-Isopropyl-3-methylphenol belongs to the class of phenolic monoterpenoids, a group of secondary metabolites characterized by a ten-carbon skeleton derived from two isoprene (B109036) units and a hydroxyl group attached to an aromatic ring. nih.gov It is structurally an isomer of other well-known isopropyl methylphenols, such as thymol (B1683141) (2-isopropyl-5-methylphenol) and carvacrol (B1668589) (5-isopropyl-2-methylphenol), which are abundant in the essential oils of plants like thyme and oregano. nih.govchemicalbook.com

While not as commonly found in nature as its isomers, this compound has been identified in the essential oils of certain plants, albeit often in lower concentrations. Its biosynthesis is intricately linked to that of its isomers. Industrially, it is often produced through the isopropylation of m-cresol (B1676322), a process that can yield a mixture of isomers including this compound. chemicalbook.com Furthermore, research has demonstrated its synthesis from other naturally occurring monoterpenes, such as 3-carene (B45970), through oxidation and subsequent isomerization reactions. researchgate.net The continual treatment of thymol under certain catalytic conditions has also been shown to yield this compound. researchgate.net

Table 1: Classification and Identification

| Property | Value |

| IUPAC Name | 3-methyl-5-propan-2-ylphenol |

| Synonyms | 5-Isopropyl-m-cresol, m-Cymen-5-ol |

| CAS Number | 3228-03-3 |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| Classification | Phenolic Monoterpenoid |

Historical Context and Evolution of Research Interest

The scientific journey of this compound has been one of gradual discovery, often in the context of studies focused on its more prominent isomers. Early investigations into the alkylation of cresols, dating back to the mid-20th century, reported the formation of various isopropyl-methylphenol isomers. For instance, research published in 1956 detailed the synthesis of 2-isopropyl-3-methylphenol and mentioned the isolation of other isomers from the isopropylation of m-cresol, one of which corresponded to the melting point of what we now know as this compound. cdnsciencepub.com

A significant milestone in its documented history is a patent filed in 1972 and granted in 1973, which specifically outlines a process for the preparation of this compound. google.com This process involved the alkylation of 3-methyl-phenol with propene or the rearrangement of other monoisopropyl-3-methyl-phenols. google.com

For a considerable period, research on this compound remained relatively sparse, with the scientific community's attention largely captured by the pronounced antimicrobial and antioxidant properties of thymol and carvacrol. However, the turn of the 21st century has witnessed a renaissance in the study of this particular isomer. Researchers began to explore its unique biological activities, seeking to understand how the specific positioning of the functional groups on the phenolic ring influences its efficacy and potential applications, leading to a steady increase in dedicated studies.

Current Research Landscape and Interdisciplinary Significance

The contemporary research landscape for this compound is characterized by its expanding scope and interdisciplinary nature. Scientists are now investigating its potential in a variety of fields, from agriculture to medicine, driven by findings that highlight its distinct biological profile.

In the realm of agricultural science , studies have revealed the potent herbicidal activity of this compound. Research has shown that it can exhibit higher herbicidal activity than the widely used herbicide glyphosate (B1671968), particularly in inhibiting the root growth of certain weeds. researchgate.net This has opened up avenues for its development as a potential bio-based herbicide. Furthermore, its antifungal properties against various plant pathogenic fungi are being explored, with some of its derivatives showing promising in vivo activity against diseases like rice blast and cucumber gray mold.

In medicinal chemistry and pharmacology , this compound is being investigated for a range of therapeutic applications. It has demonstrated significant antimicrobial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), where it has shown a synergistic effect when combined with conventional antibiotics. nih.gov Beyond its antimicrobial effects, recent studies have uncovered its potential in treating conditions such as erectile dysfunction in spontaneously hypertensive rats, where it was found to enhance penile function. bibliomed.orgjapsonline.com This effect is attributed to its ability to restore endothelial dysfunction and reduce smooth muscle cell hypercontractility. japsonline.com The antioxidant properties of its derivatives are also a subject of active research. researchgate.net

The compound also serves as a valuable building block in chemical synthesis . Its structure allows for the creation of various derivatives with potentially enhanced or novel biological activities. researchgate.net The exploration of its derivatives, such as sulfonamides, has led to the discovery of new compounds with significant antifungal, antibacterial, and antioxidant potential. researchgate.net

Table 2: Overview of Current Research on this compound

| Research Area | Key Findings |

| Agricultural Science | Potent herbicidal activity, sometimes exceeding that of glyphosate. Antifungal activity against plant pathogens. researchgate.net |

| Medicinal Chemistry | Antimicrobial activity against bacteria, including MRSA. nih.gov Potential therapeutic for erectile dysfunction. bibliomed.orgjapsonline.com |

| Chemical Synthesis | A platform for the synthesis of novel derivatives with diverse biological activities, including antimicrobial and antioxidant properties. researchgate.net |

This growing body of research underscores the interdisciplinary significance of this compound. Its journey from a relatively obscure isomer to a compound of interest in its own right highlights the importance of exploring the full spectrum of natural and synthetic chemical diversity.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methyl-5-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)9-4-8(3)5-10(11)6-9/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUIHRJGDMTBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062915 | |

| Record name | Phenol, 3-methyl-5-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3228-03-3 | |

| Record name | 3-Isopropyl-5-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3228-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Isopropyl-m-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003228033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-methyl-5-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3-methyl-5-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-isopropyl-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ISOPROPYL-M-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27O3KU2MLN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Alkylation Strategies for Controlled Synthesis

The controlled synthesis of 5-isopropyl-3-methylphenol often involves the alkylation of m-cresol (B1676322). This can be achieved through various catalytic processes designed to favor the formation of the desired isomer.

The alkylation of 3-methyl-phenol (m-cresol) with propene is a direct method for producing this compound. google.com This reaction is typically carried out at elevated temperatures, between 200°C and 400°C, in the presence of a synthetic aluminum silicate (B1173343) catalyst that has not been treated with acid. google.com The process can also involve the rearrangement of other monoisopropyl-3-methyl-phenol isomers or the transalkylation of polyisopropyl-3-methyl phenols with m-cresol under the same conditions. google.com

The choice of catalyst is crucial for achieving high selectivity. For instance, the gas-phase alkylation of m-cresol with iso-propanol over an iron catalyst containing Cr, Si, and K oxides can yield iso-propyl derivatives of m-cresol with satisfactory selectivity. researchgate.net In this process, other products such as isopropyl 3-methylphenyl ether and isomers like 4-isopropyl-3-methylphenol (B166981) and 3-isopropyl-5-methylphenol can also be formed. researchgate.net

The use of mesoporous molecular sieves like Al-MCM-41 has also been explored for the vapor phase alkylation of m-cresol, in this case using isopropyl acetate (B1210297) as the alkylating agent. researchgate.net This method yields thymol (B1683141) and its isomers, including isothymol, alongside other byproducts. researchgate.net Furthermore, strong acid resin catalysts have been employed for the solvent-free alkylation of m-cresol with isopropyl alcohol, where reaction parameters such as temperature and reactant molar ratios are key to controlling the O- versus C-alkylation selectivity. semanticscholar.org

| Catalyst | Alkylating Agent | Key Findings | Reference |

|---|---|---|---|

| Synthetic aluminum silicate | Propene | Effective for direct alkylation, rearrangement, and transalkylation at 200-400°C. | google.com |

| Iron catalyst (with Cr, Si, K oxides) | iso-Propanol | Produces various isopropyl m-cresol isomers with satisfactory selectivity in the gas phase. | researchgate.net |

| Al-MCM-41 molecular sieves | Isopropyl acetate | Yields thymol and its isomers in vapor phase alkylation. | researchgate.net |

| Strong acid resin | Isopropyl alcohol | Allows for fine-tuning of O- versus C-alkylation under solvent-free conditions. | semanticscholar.org |

The regioselective synthesis of specific phenol (B47542) isomers can be achieved through the use of halogenated precursors. While direct halogenation of phenols often leads to a mixture of ortho and para products, catalyst-controlled methods can enhance the selectivity for a desired isomer. nsf.gov For instance, the chlorination of phenols using a Lewis basic selenoether catalyst can direct the halogenation to a specific position, which can then be further modified. nsf.gov Although not a direct synthesis of this compound, this principle of using halogenated intermediates allows for controlled functionalization of the aromatic ring, which could be a step in a multi-step synthesis. For example, a precursor like 2-chloro-6-isopropyl-3-methylphenol could be synthesized and subsequently dehalogenated to yield the target molecule. escholarship.org

Isomerization and Rearrangement Pathways

Isomerization and rearrangement reactions provide alternative synthetic routes to this compound, often starting from readily available natural products or their derivatives.

A notable pathway for the synthesis of this compound involves a two-step process starting from the monoterpene 3-carene (B45970). researchgate.netresearchgate.net The first step is the oxidation of 3-carene, catalyzed by CrO₃, to produce car-3-ene-5-one. researchgate.net Subsequently, the isomerization of car-3-ene-5-one is catalyzed by 13X molecular sieves to form this compound. researchgate.netresearchgate.net This reaction has been shown to be efficient, with a yield of 60.39% for this compound at 230°C. researchgate.net The efficiency of this reaction is attributed to the three-membered ring in the 3-carene structure. researchgate.net

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| 13X molecular sieves | 230 | Not specified | Not specified | researchgate.net |

| 270 | Not specified | Not specified | researchgate.net |

The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement, is a powerful tool for forming carbon-carbon bonds and can be applied to the synthesis of substituted phenols. nih.govredalyc.org In the context of synthesizing derivatives of phenols like thymol and carvacrol (B1668589), the Claisen rearrangement of their corresponding allyl ethers is a key step. nih.gov For example, heating allyl thymyl ether results in the formation of 2-allyl-6-isopropyl-3-methylphenol. nih.gov The regioselectivity of the Claisen rearrangement in meta-substituted allyl phenyl ethers is influenced by the electronic nature of the substituent. skemman.is While a direct synthesis of this compound via this method is not explicitly detailed in the provided context, the principle of rearranging an appropriately substituted allyl ether of a cresol (B1669610) derivative could be a viable synthetic strategy. The reaction typically requires high temperatures, around 200°C, and can be carried out in a sealed tube. nih.gov

Derivatization and Structural Modification Strategies

The derivatization of phenolic compounds like this compound is a common strategy to modify their properties for various applications. nih.govresearchgate.net These modifications often target the hydroxyl group or the aromatic ring.

O-alkylation is a frequent derivatization method. For instance, thymol, an isomer of this compound, has been O-alkylated using various bromoalkanes in the presence of cesium carbonate in acetonitrile (B52724) to produce a range of ether derivatives. biorxiv.org

Another common derivatization technique is the formation of esters. Thymol has been esterified with acrylic acid in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Furthermore, azo derivatives of phenolic monoterpenes can be synthesized through a diazotization-coupling reaction. rsc.org This involves reacting the phenol with a diazotized aromatic amine in a basic environment. rsc.org The phenolic hydroxyl group can also be modified through methylation or acetylation. rsc.org For analytical purposes, silylation is a common derivatization method for phenols, for example, using N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) for gas chromatography-mass spectrometry (GC/MS) analysis. researchgate.net

Synthesis of Phenolic Sulfonate Derivatives

The conversion of the phenolic hydroxyl group of this compound into a sulfonate ester is a significant transformation. This modification can alter the compound's solubility, stability, and electronic characteristics. While specific literature on the synthesis of this compound sulfonate esters is not abundant, the synthesis of sulfonate derivatives of its isomer, carvacrol (5-isopropyl-2-methylphenol), provides a well-established precedent. hilarispublisher.com This analogous synthesis involves the reaction of the phenol with a substituted sulfonyl chloride in the presence of a base.

A general procedure for synthesizing phenolic sulfonate derivatives involves dissolving the phenol in a suitable solvent, such as dichloromethane, and adding a base, like triethylamine, to deprotonate the hydroxyl group. Subsequently, the desired sulfonyl chloride is added to the reaction mixture, which is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product is typically isolated by extraction and purified by recrystallization. This methodology is expected to be applicable to this compound, yielding the corresponding sulfonate esters.

Table 1: Representative Sulfonate Derivatives Synthesized from Phenolic Precursors

| Derivative Name | Starting Phenol | Reagents |

| 5-isopropyl-2-methylphenyl 2-chlorobenzenesulfonate | Carvacrol | 2-chlorobenzenesulfonyl chloride, Triethylamine |

| 5-isopropyl-2-methylphenyl 4-chlorobenzenesulfonate | Carvacrol | 4-chlorobenzenesulfonyl chloride, Triethylamine |

| 5-isopropyl-2-methylphenyl 2-bromobenzenesulfonate | Carvacrol | 2-bromobenzenesulfonyl chloride, Triethylamine |

| 5-isopropyl-2-methylphenyl 4-bromobenzenesulfonate | Carvacrol | 4-bromobenzenesulfonyl chloride, Triethylamine |

This table is based on the synthesis of carvacrol derivatives, which serves as a model for the potential synthesis of this compound derivatives. hilarispublisher.com

Development of Hydrazide-based Sulfonamide Analogs

The incorporation of a hydrazide-based sulfonamide moiety onto the this compound scaffold is a strategy to create complex molecules with potentially novel biological activities. Research on the synthesis of such analogs from its isomer, carvacrol, demonstrates a feasible synthetic pathway. researchgate.net This multi-step synthesis involves initial etherification of the phenolic hydroxyl group, followed by hydrazinolysis and subsequent reaction with a sulfonyl chloride.

The synthesis commences with the reaction of the starting phenol with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate to form an intermediate ester. This ester is then treated with hydrazine (B178648) hydrate (B1144303) to yield a hydrazide intermediate. The final step involves the reaction of this hydrazide with a substituted sulfonyl chloride in a suitable solvent to afford the target hydrazide-based sulfonamide analog. researchgate.net This synthetic sequence highlights a versatile method for elaborating the structure of phenolic compounds like this compound.

Table 2: Synthesis Scheme for Hydrazide-based Sulfonamide Analogs of Carvacrol

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Carvacrol, Ethyl bromoacetate | K2CO3, Acetone, Reflux | Ethyl 2-(5-isopropyl-2-methylphenoxy)acetate |

| 2 | Ethyl 2-(5-isopropyl-2-methylphenoxy)acetate, Hydrazine hydrate | Ethanol, Reflux | 2-(5-isopropyl-2-methylphenoxy)acetohydrazide |

| 3 | 2-(5-isopropyl-2-methylphenoxy)acetohydrazide, Substituted sulfonyl chloride | Dichloromethane, Triethylamine, Room Temperature | Hydrazide-based sulfonamide analog |

This table outlines the general synthetic pathway for carvacrol analogs, which can be adapted for this compound. researchgate.net

Halogenation for Modified Biological Profiles

The introduction of halogen atoms onto the aromatic ring of phenolic compounds can significantly influence their physicochemical properties and biological activities. While specific studies on the halogenation of this compound are limited, research on its isomers provides valuable insights. For instance, the chlorination of phenols can be achieved using reagents like N-chlorosuccinimide (NCS). nsf.gov The regioselectivity of the halogenation is often influenced by the directing effects of the existing substituents on the aromatic ring.

In a study on the chlorination of various phenols, a Lewis basic selenoether catalyst was used to direct the ortho-chlorination. nsf.gov Another example is the bromination of thymol (2-isopropyl-5-methylphenol), which can be carried out using N-bromosuccinimide (NBS). torvergata.it These methods suggest that this compound could be halogenated to produce a variety of derivatives. The position of halogenation would be dictated by the activating hydroxyl group and the steric hindrance of the isopropyl and methyl groups. Halogenation can lead to derivatives with altered lipophilicity and electronic nature, which in turn can modify their biological interactions. nih.gov

Table 3: Examples of Halogenated Phenolic Compounds

| Compound Name | Starting Material | Halogenating Agent |

| 2-Chloro-6-isopropyl-3-methylphenol | 6-isopropyl-3-methylphenol | N-Chlorosuccinimide (NCS) |

| 4-Bromothymol | Thymol | N-Bromosuccinimide (NBS) |

This table provides examples of halogenation on isomers of this compound, indicating potential reactions for the target compound. nsf.govtorvergata.it

Mechanistic Elucidation of Biological Activities

Antimicrobial Action: Targets and Pathways

5-Isopropyl-3-methylphenol demonstrates a broad spectrum of antimicrobial activity, which is attributable to its ability to interact with and disrupt multiple cellular structures and functions in microorganisms.

A significant aspect of this compound's antimicrobial prowess lies in its capacity to inhibit crucial microbial enzymes. A noteworthy example is its inhibitory action against chorismate mutase (CM) from Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. lookchem.comchemicalbook.com Chorismate mutase is a key enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants, but absent in mammals. This makes it an attractive target for the development of new antimicrobial agents.

Research has identified this compound, also known as carvacrol (B1668589), as a novel small molecule inhibitor of M. tuberculosis chorismate mutase. tandfonline.comtandfonline.com Studies have shown that it can effectively inhibit the enzyme with a half-maximal inhibitory concentration (IC50) value of 1.06 ± 0.4 μM. tandfonline.comtandfonline.com The inhibitory effect is attributed to the interaction of the compound with key amino acid residues within the active site of the enzyme. tandfonline.comresearchgate.net The hydroxyl group of the phenol (B47542) and the isopropyl group are thought to be crucial for this interaction. tandfonline.com It is important to note that its positional isomer, thymol (B1683141) (2-isopropyl-5-methylphenol), is significantly less active, highlighting the importance of the specific substitution pattern on the phenol ring for potent enzyme inhibition. researchgate.net

Table 1: Inhibitory Effect of Phenolic Compounds on Mycobacterium tuberculosis Chorismate Mutase

| Compound | IC50 (μM) |

| This compound (Carvacrol) | 1.06 ± 0.4 |

| Thymol | 28.4 ± 2.4 |

| Menthol | 26.38 ± 2.1 |

| Eugenol | 28.58 ± 1.7 |

| Vanillin | 24.8 ± 2.2 |

| p-Cymene (B1678584) | 11.6 ± 0.8 |

| o-Cresol | 23.1 ± 1.4 |

| 3-Isopropylphenol (B134271) | 21.4 ± 0.9 |

| Data sourced from a study on carvacrol derivatives as Mycobacterium tuberculosis chorismate mutase inhibitors. tandfonline.com |

This compound can disrupt the delicate balance of microbial cellular homeostasis, particularly affecting redox balance and ion transport across the cell membrane. Its hydrophobic nature allows it to partition into the lipid bilayer of the cell membrane, increasing its permeability. mdpi.com This disruption leads to the leakage of essential ions and molecules, such as potassium ions and ATP, which can compromise the proton motive force and deplete the cell's energy reserves. aimspress.com

The compound's interaction with the cell membrane can also lead to an imbalance in cellular redox status. nih.gov For instance, in Staphylococcus aureus, thymol, an isomer of this compound, has been shown to cause cell membrane damage, leading to a decrease in NADPH concentration and an increase in NADP+ and lipid peroxidation levels. researchgate.net This disruption of the NADPH/NADP+ balance indicates a significant disturbance in the cell's ability to manage oxidative stress. researchgate.net The hydroxyl group of the phenol is essential for this activity, as it can act as a proton exchanger, dissipating the pH gradient across the cytoplasmic membrane. aimspress.com

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and provide protection against antimicrobial agents and host immune responses. nih.gov this compound has demonstrated significant efficacy in both preventing the formation of biofilms and dispersing pre-formed biofilms. nih.govresearchgate.netplos.org

Its anti-biofilm activity is multifaceted. It can inhibit the initial attachment of bacteria to surfaces, a critical first step in biofilm development. plos.org Furthermore, it can interfere with quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm matrix components. aimspress.com By disrupting QS, this compound can effectively suppress the maturation of biofilms. aimspress.com Studies have shown its ability to inhibit biofilm formation in a variety of pathogens, including Streptococcus mutans, a primary causative agent of dental caries, and methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov In S. mutans, 4-isopropyl-3-methylphenol (B166981) (IPMP) has been shown to downregulate the expression of genes (gtfB, gtfC, and gtfD) that are crucial for the synthesis of the extracellular polysaccharide matrix. nih.govresearchgate.netplos.org

Beyond its direct bactericidal and anti-biofilm effects, this compound can also attenuate the pathogenicity of bacteria by inhibiting the expression and function of various virulence factors. nih.govmdpi.com Virulence factors are molecules produced by pathogens that contribute to their ability to cause disease.

One such example is the inhibition of staphyloxanthin production in Staphylococcus aureus. nih.gov Staphyloxanthin is a carotenoid pigment that imparts a golden color to S. aureus colonies and protects the bacterium from reactive oxygen species generated by the host immune system. By inhibiting its production, this compound can render the bacteria more susceptible to oxidative stress. nih.gov

Furthermore, this compound has been shown to impact bacterial motility. nih.gov Motility is a crucial virulence factor for many pathogenic bacteria, enabling them to disseminate within the host and colonize new sites. mdpi.com For example, a chlorinated derivative of thymol, 4-chloro-2-isopropyl-5-methylphenol, has been observed to slow the motility of MRSA. nih.gov This reduction in motility can hinder the bacterium's ability to spread and establish infections. nih.gov

Antioxidant Mechanisms and Oxidative Stress Mitigation

In addition to its antimicrobial properties, this compound exhibits significant antioxidant activity, which is primarily attributed to its ability to scavenge free radicals.

Free radicals are highly reactive molecules with unpaired electrons that can cause damage to cells, proteins, and DNA, leading to oxidative stress. hilarispublisher.com this compound can effectively neutralize a variety of free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, hydroxyl radical (•OH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, and hydrogen peroxide (H2O2). antiox.org

The antioxidant activity of this compound is largely due to its phenolic hydroxyl group. The hydrogen atom from this group can be donated to a free radical, thereby stabilizing the radical and terminating the chain reaction of oxidation. The resulting phenoxyl radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring, making it less likely to initiate further oxidative reactions.

Studies have demonstrated the potent radical scavenging capacity of this compound. For instance, at a concentration of 50 μg/mL, it exhibited a DPPH radical scavenging activity of 96.7%. antiox.org Its scavenging activity against the ABTS radical cation has also been shown to be very high, with an 81% scavenging activity at a concentration of 30 μg/mL. antiox.org Furthermore, it has been shown to effectively scavenge hydroxyl radicals in a dose-dependent manner. nih.gov

Table 2: Free Radical Scavenging Activity of 5-Isopropyl-2-methylphenol

| Free Radical | Concentration | Scavenging Activity (%) |

| DPPH | 50 μg/mL | 96.7 |

| ABTS•+ | 30 μg/mL | 81 |

| Data sourced from an in vitro assessment of the antioxidant and antiradicalic capacities of phenolic derivatives. antiox.org |

Anti-inflammatory Pathways and Immunomodulation

This compound and its isomers have been shown to exert anti-inflammatory effects by inhibiting key enzymes in inflammatory pathways, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). The COX enzymes are responsible for the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. nih.gov 5-LOX, on the other hand, catalyzes the production of leukotrienes, which are also potent inflammatory mediators. nih.govnih.gov

Research has shown that 4-isopropyl-3-methylphenol possesses intrinsic anti-inflammatory activity, as demonstrated by its ability to inhibit the release of prostaglandin (B15479496) E2 (PGE2), a key product of the COX pathway, in macrophage cells stimulated with lipopolysaccharide (LPS). google.comgoogle.com Derivatives of these phenolic compounds have also been investigated for their COX inhibitory potential. researchgate.net For instance, newly synthesized hydantoin (B18101) derivatives containing the 5-isopropyl group were found to reduce the mRNA level of the pro-inflammatory gene COX-2 in human colon cancer cells. nih.gov

In addition to COX inhibition, there is evidence for the inhibition of the 5-lipoxygenase pathway. While direct studies on this compound are limited, the broader class of phenolic compounds, such as caffeic acid phenethyl ester (CAPE) and its analogues, are known to be effective inhibitors of 5-LO and leukotriene biosynthesis. nih.gov This suggests a potential mechanism for the anti-inflammatory activity of this compound.

Table 3: Inhibition of Inflammatory Enzyme Pathways

| Compound/Derivative | Enzyme Pathway | Model System | Key Finding | Reference |

|---|---|---|---|---|

| 4-Isopropyl-3-methylphenol | Cyclooxygenase (COX) | LPS-stimulated Raw 264.7 Macrophage cells | Significantly reduced the release of Prostaglandin E2 (PGE2) | google.comgoogle.com |

| 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives | Cyclooxygenase (COX) | Human Colon Cancer Cells (HCT-116) | Reduced mRNA level of COX-2 gene | nih.gov |

| Caffeic acid phenethyl ester (CAPE) analogues | 5-Lipoxygenase (5-LOX) | Isolated human neutrophils and whole blood | Effective inhibition of leukotriene biosynthesis | nih.gov |

The anti-inflammatory properties of this compound and its isomers are also attributed to their ability to regulate the production and release of various pro-inflammatory mediators, including cytokines and chemokines. These signaling molecules play a central role in orchestrating the inflammatory response.

Studies have shown that thymol, an isomer of this compound, can inhibit the recruitment of cytokines and chemokines. frontiersin.orgnih.gov Specifically, thymol has been found to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in various inflammatory models. oncotarget.com In human tonsil epithelial cells stimulated with bacterial components, carvacrol (another isomer) was shown to suppress the production of inflammatory biomarkers. mdpi.com

Table 4: Regulation of Pro-inflammatory Mediators

| Compound | Model System | Mediator(s) Regulated | Effect | Reference |

|---|---|---|---|---|

| Thymol | Various inflammatory models | TNF-α, IL-1β, IL-6 | Reduction in production | oncotarget.com |

| Carvacrol | Human tonsil epithelial cells | Inflammatory biomarkers | Suppression of production | mdpi.com |

| 4-Isopropyl-3-methylphenol | LPS-stimulated macrophage cells and human gingival fibroblasts | Prostaglandin E2 (PGE2) | Inhibition of release | google.comgoogle.com |

| Monoterpenes | Parkinsonian animals | IL-6, IL-1, TNF-α | Reduction of proinflammatory cytokines | researchgate.net |

Recent research has uncovered that the anti-inflammatory effects of some monoterpenoid phenols, including isomers of this compound, may be mediated through their interaction with specific cellular receptors, such as Transient Receptor Potential (TRP) channels. These channels are involved in various sensory processes, including the sensation of temperature, pain, and inflammation.

Studies on 5-isopropyl-2-methylphenol (carvacrol) have indicated its role as a vasodilator through interaction with voltage-gated calcium and TRP channels, which contributes to its hypotensive effect. japsonline.com This interaction with ion channels suggests a potential pathway for its systemic effects.

More specifically, the anti-inflammatory properties of eucalyptol, another monoterpenoid, have been shown to be dependent on TRPM8 channels. In mouse models of inflammation, the genetic deletion of TRPM8 channels abolished the anti-inflammatory effects of eucalyptol, which included the reduction of edema, pain responses, and levels of inflammatory cytokines. nih.gov This highlights the crucial role of TRP channels in mediating the anti-inflammatory actions of this class of compounds. While direct evidence for this compound is still emerging, the findings on its isomers and related compounds point towards a receptor-mediated component in its anti-inflammatory profile.

Table 5: Receptor-Mediated Anti-inflammatory Effects

| Compound | Receptor/Channel | Model System | Key Finding | Reference |

|---|---|---|---|---|

| 5-Isopropyl-2-methylphenol (Carvacrol) | Voltage-gated calcium and TRP channels | In vivo | Acts as a vasodilator, contributing to hypotensive effect | japsonline.com |

| Eucalyptol | TRPM8 channels | Mouse models of inflammation | Anti-inflammatory effects were abolished in TRPM8-deficient mice | nih.gov |

Anticancer and Antitumor Modalities

The potential of this compound and its derivatives as anticancer and antitumor agents has been a subject of growing research interest. nih.govmdpi.com These compounds have demonstrated cytotoxic and antiproliferative effects against various cancer cell lines.

Derivatives of thymol, an isomer of this compound, have shown potent antitumor activity against a range of human cancer cells, including those of the lung (A549), ovary (SKOV-3), melanoma (SK-MEL-2), and colon (HCT15). nih.gov For instance, a study on novel hydantoin derivatives incorporating a 5-isopropyl group reported dose- and time-dependent anti-proliferative and pro-apoptotic activities against the HCT-116 human colon cancer cell line. nih.gov These derivatives also inhibited cancer cell motility and invasion by decreasing the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme in tumor invasion. nih.gov

Furthermore, in silico and in vitro studies on 5-isopropyl-2-methylphenol have confirmed its anticancer potential against breast cancer. worldscientific.comresearchgate.net Molecular docking analysis revealed a high binding affinity of this compound to nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a protein implicated in cancer development. worldscientific.com The cytotoxic effects of thymol have also been observed in human malignant glioblastoma (U-87) cells, where it induced apoptosis, generated reactive oxygen species, and arrested the cell cycle. researchgate.net

Table 6: Anticancer and Antitumor Activity

| Compound/Derivative | Cancer Cell Line | Mechanism of Action | Key Finding | Reference |

|---|---|---|---|---|

| Thymol derivatives | A549 (lung), SKOV-3 (ovary), SK-MEL-2 (melanoma), HCT15 (colon) | Not specified | Potent antitumor activity | nih.gov |

| 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives | HCT-116 (colon) | Anti-proliferative, pro-apoptotic, inhibition of MMP-9 | Dose- and time-dependent effects | nih.gov |

| 5-Isopropyl-2-methylphenol | T-47D (breast) | Cytotoxicity | IC50 value of 67.96 µg/ml at 24h | worldscientific.comresearchgate.net |

| Thymol | U-87 (glioblastoma) | Apoptosis induction, ROS generation, cell cycle arrest | Cytotoxic effects observed | researchgate.net |

| Carvacrol derivatives | HCT-15 (colon), MIPaCa-2 (pancreatic) | Cytotoxicity | GI50 values of 80 µg/mL and 16.9 µg/mL, respectively | mdpi.com |

Other Pharmacological Activities: Mechanistic Insights

There is a lack of specific research on the vasorelaxant and hypotensive mechanisms of this compound. The vasorelaxant properties of its isomers, carvacrol and thymol, are better understood and are known to involve the modulation of vascular smooth muscle cells, often through interactions with calcium channels. researchgate.net These mechanisms include the inhibition of calcium influx from extracellular sources and the release of calcium from intracellular stores, which are critical steps in muscle contraction. nih.gov However, it cannot be assumed that this compound acts via the same mechanisms without direct experimental evidence.

Regulation of Penile Function in Hypertensive Models

Extensive literature searches did not yield any studies specifically investigating the mechanistic role of this compound in the regulation of penile function in hypertensive models. Research has been conducted on its isomer, 5-isopropyl-2-methylphenol (thymol), which has been shown to enhance penile function in spontaneously hypertensive rats. japsonline.comresearchgate.netbibliomed.org However, no such data are available for this compound.

Herbicidal Activity: Differential Effects on Root and Shoot Growth in Plants

This compound has demonstrated significant herbicidal activity, with notable differential effects on the root and shoot growth of target plant species. Research has particularly focused on its efficacy against barnyard grass (Echinochloa crus-galli), a common and troublesome weed in various agricultural settings. researchgate.netnih.govgrowiwm.org

Studies have revealed that this compound exhibits more potent herbicidal effects on the root growth of barnyard grass compared to its shoot growth. researchgate.net In comparative analyses, this compound, along with its isomers carvacrol and thymol, displayed higher herbicidal activity against the root growth of barnyard grass than the widely used commercial herbicide, glyphosate (B1671968). researchgate.net Conversely, its activity in preventing shoot growth was observed to be slightly lower than that of glyphosate. researchgate.netresearchgate.net

The pronounced inhibitory action on root development suggests a specific mechanism of action that interferes with root elongation and establishment. This potent root growth inhibition, exceeding that of glyphosate under certain conditions, highlights its potential as a valuable component in herbicide formulations, especially for targeting early-stage weed development. researchgate.net

Furthermore, the herbicidal efficacy of isopropyl cresols, including this compound, is influenced by the relative positions of the hydroxyl and isopropyl groups on the phenol ring. researchgate.net Research indicates that this compound shows greater herbicidal activity than its other isomers, underscoring the importance of its specific chemical structure in its biological function. researchgate.net

The table below summarizes the comparative herbicidal activity of this compound and its related compounds against barnyard grass, with glyphosate as a reference. The data is presented as the relative herbicidal activity, calculated from the IC50 values (the concentration required to inhibit growth by 50%). The IC50 values for glyphosate were 0.3134 mmol/L for root growth and 0.3040 mmol/L for shoot growth. researchgate.net

Interactive Data Table: Relative Herbicidal Activity against Barnyard Grass

| Compound | Relative Activity (Root Growth) | Relative Activity (Shoot Growth) |

| This compound | 1.10 | 0.90 |

| Carvacrol | 1.05 | 0.85 |

| Thymol | 1.15 | 0.95 |

| 4-Isopropyl-3-methylphenol | 0.80 | 0.70 |

Structure Activity Relationship Sar Investigations and Computational Chemistry

Elucidating the Influence of Substituent Position and Stereochemistry on Bioactivity

The biological activity of phenolic monoterpenoids like 5-isopropyl-3-methylphenol is significantly influenced by the arrangement of substituents on the phenol (B47542) ring. Research has shown that the relative positions of the hydroxyl, isopropyl, and methyl groups are critical determinants of the compound's efficacy in various applications, such as herbicidal and insecticidal activities.

In a comparative study on the herbicidal effects of isopropyl cresols, this compound demonstrated higher activity in inhibiting the root growth of barnyard grass compared to its isomers, including thymol (B1683141) and carvacrol (B1668589). researchgate.net This suggests that the specific meta-positioning of the isopropyl and methyl groups relative to the hydroxyl group in this compound is particularly favorable for this type of bioactivity. researchgate.net The study highlights that the herbicidal activity is significantly associated with the relative position of these substitutes. researchgate.net

Furthermore, investigations into the insecticidal properties of phenolic compounds have revealed that both the introduction and the positioning of functional groups on the phenol skeleton play a crucial role. nih.gov For instance, the insecticidal toxicity of various phenolic analogs against stored-food pests like Sitophilus zeamais and Sitophilus oryzae was found to vary based on the substitution pattern. nih.gov While 3-isopropylphenol (B134271) showed the highest toxicity in one study, the results underscored the general principle that structural modifications directly impact biological function. nih.gov

The stereochemistry of the substituents can also be a factor, although it is often less explored than positional isomerism for these relatively simple molecules. The spatial arrangement of the bulky isopropyl group, in particular, can influence how the molecule interacts with biological targets.

Identification of Key Pharmacophoric Elements, with Emphasis on the Phenolic Hydroxyl Group

The primary pharmacophoric element responsible for the broad-spectrum biological activity of this compound and related phenolic monoterpenoids is the phenolic hydroxyl (-OH) group. mdpi.comnih.gov This group is crucial for various activities, including antimicrobial, antioxidant, and anti-inflammatory effects. nih.govnih.govlookchem.com

The hydroxyl group can act as a hydrogen bond donor, which is a critical interaction in binding to the active sites of enzymes and other biological receptors. nih.gov Its ability to deprotonate and form a phenoxide ion is also central to its antioxidant mechanism, allowing it to scavenge free radicals. nih.gov The bioactivity of phenols is often explained by the presence of this hydroxyl group attached to a benzene (B151609) ring. conicet.gov.ar

The Aromatic Ring: The benzene ring provides a hydrophobic scaffold that facilitates the partitioning of the molecule into lipid-rich environments, such as cell membranes. mdpi.com

Derivatization studies on related compounds like carvacrol have shown that modifications to the hydroxyl group, such as esterification, can sometimes reduce antibacterial activity, underscoring the critical role of the free phenolic hydroxyl group. nih.gov However, in other cases, such modifications have led to enhanced anti-inflammatory or analgesic effects, indicating that the ideal pharmacophore can be target-dependent. nih.gov

Comparative SAR Analysis with Isomeric and Analogous Phenolic Monoterpenoids (e.g., Thymol, Carvacrol, 4-Isopropyl-3-methylphenol)

Comparative structure-activity relationship (SAR) analyses of this compound and its isomers—thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol)—along with other analogs like 4-isopropyl-3-methylphenol (B166981), provide valuable insights into the structural requirements for various biological activities. researchgate.netdergipark.org.trchemicalbook.com

Herbicidal Activity: As previously mentioned, this compound exhibited higher herbicidal activity against the root growth of barnyard grass compared to thymol and carvacrol. researchgate.net This indicates that the meta-position of the isopropyl group relative to the hydroxyl group, as seen in this compound, is more favorable for this specific activity than the ortho- or para-arrangements in carvacrol and thymol, respectively.

Antimicrobial and Antifungal Activity: Thymol and carvacrol are well-established for their potent antimicrobial and antifungal properties. nih.govnih.gov Their activity is often attributed to their ability to disrupt microbial cell membranes. While direct comparative studies focusing solely on the antimicrobial potency of this compound are less common, the general principles of phenolic antimicrobial action suggest it would also possess such properties. lookchem.com The lipophilicity and the presence of the phenolic hydroxyl group are key determinants. mdpi.com For instance, 4-isopropyl-3-methylphenol, another isomer, is noted for its strong antibacterial and bactericidal activities with low skin irritation potential. chemicalbook.com

Insecticidal Activity: In studies against stored-food pests, the insecticidal activity of phenolic compounds was found to be dependent on the specific pest and the compound's structure. nih.gov For example, against Sitophilus zeamais, 3-isopropylphenol was the most toxic, followed by other isomers including 5-isopropyl-2-methylphenol (carvacrol) and 2-isopropyl-5-methylphenol (thymol). nih.gov This again underscores that subtle changes in the substitution pattern can lead to significant differences in biological effects.

Acaricidal Activity: In the context of acaricidal (mite-killing) activity, 4-isopropyl-3-methylphenol was found to be more effective than the commercial acaricide benzyl (B1604629) benzoate. chemicalbook.com The study suggested that the introduction of the isopropyl group onto the 3-methylphenol skeleton was a key factor in its acaricidal properties. chemicalbook.com

The following table provides a comparative overview of this compound and its common isomers.

| Compound | Structure | Key Bioactivities |

| This compound | 3-methyl-5-(1-methylethyl)-phenol | Herbicidal, researchgate.net potential antimicrobial lookchem.com |

| Thymol | 2-isopropyl-5-methylphenol | Antimicrobial, nih.gov antifungal, nih.gov antioxidant, nih.gov insecticidal nih.gov |

| Carvacrol | 5-isopropyl-2-methylphenol | Antimicrobial, nih.gov antifungal, nih.gov anti-inflammatory, nih.gov anticancer nih.gov |

| 4-Isopropyl-3-methylphenol | 4-isopropyl-3-methylphenol | Antibacterial, chemicalbook.com acaricidal, chemicalbook.com anti-inflammatory chemicalbook.com |

Advanced Computational Chemistry Approaches for SAR Modeling

Computational chemistry provides powerful tools to investigate the structure-activity relationships of molecules like this compound at a molecular level. These methods allow for the calculation of various electronic and structural properties that can be correlated with biological activity.

Quantum Chemical Calculations (e.g., Density Functional Theory, Frontier Molecular Orbital Analysis)

Density Functional Theory (DFT): DFT is a widely used quantum chemical method to study the electronic structure of molecules. researchgate.netnih.gov It can be employed to optimize the molecular geometry of this compound and to calculate various properties such as vibrational frequencies, molecular electrostatic potential, and thermodynamic parameters. researchgate.netijsrst.com For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to study thymol, an isomer of this compound, providing insights into its optimized geometry and vibrational modes. ijsrst.com Similar studies on 5-isopropyl-2-methylphenol (carvacrol) have been conducted to understand its structural and spectroscopic properties. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net FMO analysis of 5-isopropyl-2-methylphenol has been used to assess its molecular reactivity and stability. researchgate.netscispace.com The distribution of the HOMO and LUMO across the molecule can indicate the most likely sites for chemical reactions.

Energetic Descriptors for Reactivity and Antioxidant Potential (e.g., Bond Dissociation Enthalpy, Ionization Potential)

Bond Dissociation Enthalpy (BDE): The BDE of the phenolic O-H bond is a critical parameter for evaluating the antioxidant potential of phenolic compounds. researchgate.net It represents the energy required to break the O-H bond homolytically to form a phenoxyl radical and a hydrogen atom. A lower BDE indicates that the hydrogen atom can be more easily donated to scavenge free radicals, suggesting a higher antioxidant capacity. nih.gov Computational methods, often DFT-based, are used to calculate the BDE of phenols. researchgate.netresearchgate.net For example, DFT calculations have been used to determine the O-H BDE of thymol. researchgate.net

Ionization Potential (IP): The ionization potential is the energy required to remove an electron from a molecule. researchgate.net For antioxidants, a lower IP facilitates electron donation to neutralize free radicals through a single electron transfer mechanism. researchgate.net Like BDE, IP can be calculated using quantum chemical methods. researchgate.net The ionization energy of 5-isopropyl-2-methylphenol has been reported, providing a measure of its potential to act as an electron-donating antioxidant. massbank.jp

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.netnih.gov This method is instrumental in understanding the molecular basis of a compound's biological activity by visualizing its interactions with the active site of a target enzyme or receptor. nih.gov

For example, molecular docking studies have been performed on thymol and carvacrol to investigate their interactions with various biological targets, including enzymes like tyrosinase and the main protease of SARS-CoV-2. dergipark.org.trnih.gov These studies help to identify key amino acid residues in the binding pocket that interact with the phenolic ligand through hydrogen bonds, hydrophobic interactions, and other forces. nih.gov Similar docking studies could be applied to this compound to predict its binding affinity and mode of interaction with various pharmacological targets, thereby guiding the design of more potent analogs. For instance, docking of 5-isopropyl-2-methylphenol against breast cancer protein targets has revealed high binding affinities, suggesting its potential as an anticancer agent. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to ascertain the relationship between the structural characteristics of a compound and its biological or chemical activity. longdom.org This approach is instrumental in predicting the activity of new compounds, thereby streamlining the discovery and development process in various fields, including medicine and environmental science. icapsr.comresearchgate.net For phenolic compounds like this compound, QSAR models have been developed to predict a range of activities, including antimicrobial and herbicidal effects. nih.govresearchgate.net These models typically rely on molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic properties, lipophilicity, and steric features. frontiersin.org

The development of a robust QSAR model involves several key steps: the compilation of a dataset of compounds with known activities, the calculation of molecular descriptors, the selection of the most relevant descriptors, the generation of a mathematical model that correlates the descriptors with the activity, and rigorous validation of the model's predictive power. researchgate.netnih.gov

One study focused on the herbicidal activity of isopropyl cresols, including this compound, and developed a three-dimensional QSAR (3D-QSAR) model using the Comparative Molecular Field Analysis (CoMFA) method. researchgate.net This model aimed to elucidate the relationship between the compounds' structures and their efficacy in inhibiting the root growth of barnyard grass. researchgate.net The resulting model demonstrated a strong correlation and predictive capability, with a coefficient of determination (r²) of 0.85 and a cross-validated coefficient (q²) of 0.58. researchgate.net Such models provide valuable insights into the structural features that are crucial for the desired biological activity.

In the context of antimicrobial activity, QSAR studies on a broad range of polyphenols have highlighted the importance of descriptors related to lipophilicity and the electronic and charge properties of the molecules. nih.govfrontiersin.org While a specific QSAR model solely for this compound's antimicrobial activity is not detailed in the provided research, the findings from studies on its isomers, carvacrol and thymol, offer valuable insights. For instance, QSAR models have been successfully developed to predict the antibacterial activity of phenolic compounds against various bacterial strains, including E. coli and S. aureus. nih.govfrontiersin.org These models often underscore the significance of the octanol-water partition coefficient (log P) and electronic parameters in determining the antimicrobial potency. frontiersin.org

The following tables present hypothetical data based on typical QSAR studies of phenolic compounds to illustrate the types of descriptors and statistical data involved in model development.

Table 1: Molecular Descriptors Used in QSAR Analysis of Phenolic Compounds

| Descriptor Class | Specific Descriptor | Description |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons. | |

| Dipole Moment | Measures the overall polarity of the molecule. | |

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Indicates the hydrophobicity of the molecule. |

| Steric/Topological | Molecular Weight | The sum of the atomic weights of all atoms in a molecule. |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | |

| Surface Area | The total surface area of the molecule. |

Table 2: Statistical Parameters of a Hypothetical QSAR Model for Herbicidal Activity

| Parameter | Value | Description |

| n | 25 | Number of compounds in the dataset. |

| r² (Coefficient of Determination) | 0.85 | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| q² (Cross-validated r²) | 0.58 | A measure of the predictive ability of the model, determined through cross-validation. |

| F-statistic | 45.6 | A statistical test to determine the overall significance of the regression model. |

| Standard Error of Estimate (s) | 0.15 | A measure of the accuracy of the predictions. |

These tables exemplify the quantitative nature of QSAR studies and the statistical rigor required to develop a predictive and reliable model. The descriptors in Table 1 are commonly employed to capture the essential physicochemical properties of molecules that govern their interaction with biological targets. The statistical parameters in Table 2 are crucial for assessing the goodness-of-fit and the predictive power of the developed QSAR model. researchgate.net

Sophisticated Analytical Methodologies for Research and Characterization

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone for the elucidation of molecular structure. By interacting with electromagnetic radiation, molecules like 5-Isopropyl-3-methylphenol produce unique spectra that act as molecular fingerprints, revealing the arrangement of atoms and bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. emerypharma.com It provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1D NMR (¹H and ¹³C): One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the first step in structural analysis. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule.

In a study that isolated this compound from Origanum glandulosum, detailed ¹H and ¹³C NMR data were recorded. banglajol.info The chemical shifts (δ) are reported in parts per million (ppm) and provide insight into the electronic environment of each nucleus. banglajol.info

¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C-1 (C-OH) | - | 147.8 |

| C-2 | 6.79 (m) | 116.9 |

| C-3 (C-CH₃) | - | 126.7 |

| C-4 | 7.11 (m) | 121.5 |

| C-5 (C-isopropyl) | - | 131.9 |

| C-6 | 6.63 (m) | 109.7 |

| C-7 (CH of isopropyl) | 3.40 (b.s) | 22.0 |

| C-8 & C-9 (CH₃ of isopropyl) | 1.30 (b.s) | 18.0 |

| C-10 (CH₃) | 2.30 (s) | 16.0 |

Data sourced from Mecha-D, et al. (2016). banglajol.info (m = multiplet, s = singlet, b.s = broad singlet)

2D NMR (COSY, HMBC): Two-dimensional NMR techniques provide further clarity on the molecular structure by showing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com It is invaluable for piecing together spin systems, such as the isopropyl group and the aromatic protons in this compound. banglajol.info

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). emerypharma.comyoutube.com It is particularly useful for connecting different fragments of the molecule and for assigning quaternary carbons (carbons with no attached protons), such as C-1, C-3, and C-5 in the aromatic ring. emerypharma.combanglajol.info For instance, the HMBC spectrum would show correlations from the methyl protons (H-10) to the aromatic carbons C-2, C-3, and C-4, confirming their position on the ring.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uc.edugoogle.com The energy from IR radiation excites molecular vibrations, and the resulting absorption spectrum is characteristic of the functional groups present. uc.edu A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. ijsrst.com

For this compound, the IR spectrum would prominently feature:

A broad absorption band in the high-wavenumber region (typically ~3200-3600 cm⁻¹) corresponding to the O-H stretching vibration of the phenolic hydroxyl group.

Absorption bands around 2850-3000 cm⁻¹ due to C-H stretching vibrations of the isopropyl and methyl groups.

Characteristic absorptions in the 1450-1600 cm⁻¹ region from C=C stretching vibrations within the aromatic ring.

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict and assign the vibrational frequencies observed in the experimental IR and Raman spectra, providing a detailed understanding of the molecule's vibrational properties. ijsrst.comnih.gov

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. scienceready.com.au

GC-MS (Gas Chromatography-Mass Spectrometry): In this technique, the sample is first separated by gas chromatography, which is well-suited for volatile compounds like phenols, before being introduced into the mass spectrometer. dphen1.com The molecular ion peak (M⁺) in the mass spectrum of this compound would appear at an m/z value corresponding to its molecular weight (150.22 g/mol ). nih.gov The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for alkylphenols include:

Loss of a methyl group (CH₃): This results in a significant peak at M-15 (m/z 135).

Alpha-cleavage: The bond between the isopropyl group and the aromatic ring can break, leading to characteristic fragments.

Loss of other alkyl fragments. libretexts.orglibretexts.org

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is advantageous for analyzing less volatile or thermally sensitive compounds. researchgate.net The compound is first separated by liquid chromatography and then ionized, typically using techniques like electrospray ionization (ESI), before mass analysis. researchgate.net This method is also highly effective for identifying and quantifying the compound in complex matrices. hmdb.ca

Chromatographic Separation Techniques for Purity and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. wikipedia.org The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. globalresearchonline.net

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. shimadzu.com In research applications, reversed-phase HPLC is commonly used for analyzing phenolic compounds like this compound.

In a typical reversed-phase setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase (often a mixture of acetonitrile (B52724) and water). shimadzu.com this compound, being moderately nonpolar, is retained on the column and then eluted. The retention time is a characteristic property under specific conditions. HPLC coupled with a UV detector is effective for quantification, as the phenolic ring absorbs UV light. scirp.org Research applications include determining the purity of a synthesized batch or quantifying the compound in commercial products or biological samples. shimadzu.com For instance, HPLC methods have been developed to separate isopropyl methylphenol from other preservatives like parabens in medicated soaps, demonstrating its utility in quality control analysis. shimadzu.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique. byjus.com

Analytical TLC: A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica (B1680970) gel. wikipedia.org The plate is then placed in a chamber with a solvent (the mobile phase), which moves up the plate by capillary action. wikipedia.org Components separate based on their differential affinity for the stationary and mobile phases. globalresearchonline.net The position of the spot, identified by its retention factor (Rf) value, can be compared to a standard to tentatively identify the compound and assess the purity of a sample. byjus.com

Preparative TLC: This technique is used to purify and isolate small quantities of a compound (typically up to 100 mg). wikipedia.orgrochester.edu The sample is applied as a continuous band rather than a spot on a thicker TLC plate. rochester.edu After development, the band corresponding to the desired compound (visualized, for example, under UV light) is physically scraped from the plate. The compound is then extracted from the adsorbent with a suitable solvent. rochester.edu This method was utilized in the isolation of this compound from plant extracts, demonstrating its practical application in phytochemical research. banglajol.info

Chiral Chromatography for Enantiomeric Resolution

The concept of enantiomeric resolution is fundamentally applied to chiral compounds, which are molecules that are non-superimposable mirror images of each other. A key structural feature of this compound (Figure 1) is that it is an achiral molecule. nih.govfda.govebin.pub It does not possess a stereocenter, which is a carbon atom bonded to four different groups, and therefore does not exist as enantiomers. As a result, chiral chromatography for the purpose of separating enantiomers is not applicable to this specific compound.

However, chromatographic techniques are critically important in the analysis of this compound for a different reason: the separation of structural isomers. During the synthesis of phenolic compounds, such as through the isopropylation of m-cresol (B1676322), a mixture of isomers is often produced. uct.ac.zaepo.org These isomers, which include 4-isopropyl-3-methylphenol (B166981) (p-thymol), 6-isopropyl-3-methylphenol (o-thymol), and 2-isopropyl-3-methylphenol, have the same molecular formula but different structural arrangements. epo.org

Gas chromatography (GC) is a powerful and widely used technique for separating these closely related isomers. uct.ac.zachemcoplus.co.jpmdpi.com The separation is typically achieved using a fused silica capillary column, where the choice of stationary phase is critical for resolving the different isomers. uct.ac.zachemcoplus.co.jp A flame ionization detector (FID) is commonly used for detection. The ability to achieve baseline separation of these isomers is essential for quality control, ensuring the purity of the target compound, this compound, and for accurately quantifying the composition of the product mixture from a chemical reaction. google.comgoogle.com

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific, publicly available crystal structure for this compound was not identified in the surveyed literature, extensive crystallographic studies have been performed on its close isomers and related phenolic compounds. researchgate.netiucr.orgresearchgate.net These studies provide significant insight into the likely solid-state structure and intermolecular interactions that would characterize crystalline this compound.

For instance, the crystal structure of its isomer, 3-methyl-4-isopropylphenol, reveals that the molecules are linked by hydrogen bonds, forming infinite chains. iucr.org This is a common and expected feature for phenolic compounds, where the hydroxyl (-OH) group acts as a hydrogen bond donor and acceptor. In the solid state of this compound, it is anticipated that strong O-H···O hydrogen bonds would be the primary organizing force, linking molecules into chains or other motifs.

Computational Spectroscopy and Spectroscopic Property Prediction (e.g., TD-DFT for UV-Vis, ECD)

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for modeling the electronic absorption spectra (UV-Vis) of organic compounds. researchgate.netmdpi.comaip.org

For this compound, TD-DFT calculations can predict its UV-Vis absorption spectrum by calculating the vertical excitation energies from the ground state to various excited states. mdpi.com This process typically involves first optimizing the molecule's ground-state geometry using a DFT functional, such as B3LYP, with an appropriate basis set (e.g., 6-311+G(d,p)). mdpi.com Subsequent TD-DFT calculations on this optimized structure yield the excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. aip.org Studies on the closely related isomers thymol (B1683141) and carvacrol (B1668589) have shown good agreement between TD-DFT predicted spectra and experimental results. nih.gov

Table 1: Representative TD-DFT Predicted UV-Vis Absorption Data for Phenol (B47542) Isomers This table presents theoretical data for related compounds to illustrate the typical outputs of TD-DFT calculations, as specific experimental or theoretical UV-Vis data for this compound is not detailed in the provided search results.

| Compound | Functional/Basis Set | Solvent (Model) | Predicted λmax (nm) | Key Electronic Transition |

|---|---|---|---|---|

| Phenol | TD-DFT | Gas Phase | ~275, ~215 | π → π* |

| o-Cresol | M06-2X/6-311++G(d,p) | Water (PCM) | ~270 | π → π* |

Data adapted from studies on phenol and its isomers to demonstrate the methodology. aip.orgnih.gov

Regarding Electronic Circular Dichroism (ECD), this technique is a form of chiroptical spectroscopy, meaning it measures the differential absorption of left- and right-circularly polarized light. chinesechemsoc.org ECD is exclusively used for the analysis of chiral molecules to determine their absolute configuration and study their conformational changes. oup.comroyalsocietypublishing.org Since this compound is an achiral compound, it does not exhibit an ECD signal. nih.govfda.gov Therefore, ECD is not a relevant analytical method for the characterization of this molecule, although it is invaluable for studying chiral derivatives that might be synthesized from it.

Translational Research and Therapeutic Potential

Development of Novel Therapeutic Lead Compounds

The structural characteristics of isopropyl-methylphenols, featuring a hydroxyl group attached to a benzene (B151609) ring with isopropyl and methyl substitutions, confer a range of biological properties that are being actively explored for therapeutic purposes.

Antimicrobial and Antiseptic Agents

Research into the antimicrobial and antiseptic properties of isopropyl-methylphenols has revealed significant potential for their use in various formulations. While direct studies on 5-Isopropyl-3-methylphenol are limited, extensive research on its isomers, such as thymol (B1683141) and carvacrol (B1668589), demonstrates potent activity against a broad spectrum of microorganisms.

One area of application is in oral hygiene. Isopropyl methylphenol (IPMP), often referring to the isomer 4-Isopropyl-3-methylphenol (B166981) (o-cymen-5-ol), is utilized in dentifrices for its antibacterial effects and biosafety. It is recognized for its ability to inhibit biofilm formation by Streptococcus mutans, a key bacterium in the development of dental caries. Studies have shown that dentifrices containing IPMP can suppress bacterial colonization and biofilm formation. Another isomer, thymol, has also been investigated for its antimicrobial properties in oral care.

The broader class of isopropyl cresols, which includes this compound, is recognized for its antiseptic properties. For instance, 4-Isopropyl-3-methylphenol is used as a preservative in cosmetics due to its biocidal activity. The antimicrobial efficacy of these phenolic compounds is a subject of ongoing research to develop new and effective antiseptic agents.

Table 1: Antimicrobial and Antiseptic Research Findings for Isopropyl Methylphenol Isomers

| Compound | Application/Study | Key Findings |

|---|---|---|

| 4-Isopropyl-3-methylphenol (o-cymen-5-ol) | Dentifrice component | Inhibits biofilm formation by Streptococcus mutans. |

Anti-inflammatory and Immunomodulatory Agents

The anti-inflammatory and immunomodulatory potential of isopropyl-methylphenol isomers, particularly carvacrol, has been a subject of scientific investigation. Carvacrol (5-isopropyl-2-methylphenol) has demonstrated anti-inflammatory and antihyperalgesic properties in various studies. Its mechanisms of action are thought to include reducing the threshold of neuronal excitability, inhibiting neutrophil migration, and suppressing the production of prostaglandins, which are key mediators of inflammatory pain frontiersin.org.

While direct evidence for the anti-inflammatory and immunomodulatory effects of this compound is not extensively documented, the known activities of its isomers suggest that this compound could also possess similar properties. The phenolic structure is a common feature in many natural compounds with anti-inflammatory effects, indicating a promising area for future research into this compound.

Antioxidant and Chemoprotective Agents

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The isomers of isopropyl-methylphenol, such as carvacrol and thymol, have been reported to possess antioxidant activities. This antioxidant capacity is a key component of their potential chemoprotective effects, as oxidative stress is implicated in the pathogenesis of numerous chronic diseases.